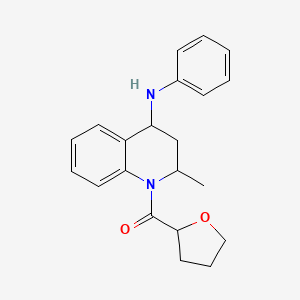![molecular formula C17H20ClNO B3856992 (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3856992.png)
(4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
Vue d'ensemble
Description
(4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as 4-CMA, is a psychoactive drug that belongs to the amphetamine class. It is a relatively new drug that has gained popularity in recent years due to its stimulant effects and potential for use in scientific research. 4-CMA has been found to have a similar chemical structure to other amphetamine-like compounds, such as methamphetamine and MDMA.
Mécanisme D'action
The exact mechanism of action for (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is not fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, motivation, and reward pathways. By increasing their release, (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can produce feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine are similar to other amphetamine-like compounds. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause dilated pupils, dry mouth, and decreased appetite. In addition, (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to have neurotoxic effects on the brain, particularly in the dopamine system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine in lab experiments is its similarity to other amphetamine-like compounds. This allows researchers to compare and contrast the effects of different drugs on the brain and behavior. However, one limitation of using (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is its potential for neurotoxicity. This can make it difficult to interpret the results of studies, as it is unclear whether the effects observed are due to the drug itself or the damage it causes to the brain.
Orientations Futures
There are several future directions for (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine research. One area of interest is its potential use in the treatment of ADHD and depression. Researchers are also interested in exploring the effects of (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine on the brain and behavior in animal models. In addition, there is a need for further investigation into the potential neurotoxic effects of (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine and other amphetamine-like compounds. This will help to inform the safe and responsible use of these drugs in scientific research.
Applications De Recherche Scientifique
(4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has gained attention in scientific research due to its potential use as a tool for studying the central nervous system. It has been found to have a similar chemical structure to other amphetamine-like compounds, which are known to affect the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been used in studies to investigate the effects of amphetamines on the brain, as well as to explore potential therapeutic applications for disorders such as ADHD and depression.
Propriétés
IUPAC Name |
4-chloro-N-[4-(4-methoxyphenyl)butan-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(19-16-9-7-15(18)8-10-16)3-4-14-5-11-17(20-2)12-6-14/h5-13,19H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTGXQJNAYMQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-(4-fluorophenyl)ethylidene]nicotinohydrazide](/img/structure/B3856911.png)
![4-[2-(2-chloro-4-methylphenoxy)ethyl]morpholine](/img/structure/B3856916.png)
![diethyl {2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B3856918.png)
![4-bromo-N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3856933.png)
methyl]-2,4-pentanedione](/img/structure/B3856947.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-(methylamino)benzamide](/img/structure/B3856954.png)
![ethyl 4-[(4-chloro-3-nitrophenyl)amino]-1-piperidinecarboxylate](/img/structure/B3856960.png)
![benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856965.png)

![2-{[4-(N-hydroxyethanimidoyl)phenyl]amino}-3-(1-piperidinyl)naphthoquinone](/img/structure/B3856981.png)
![3,4-dimethoxy-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B3857010.png)

![4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B3857015.png)
![4-[2-(4-bromobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3857020.png)